BenchChemオンラインストアへようこそ!

Cyclomarin A

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Cyclomarin A is a marine-derived cyclic heptapeptide with two distinct, validated molecular targets—M. tuberculosis ClpC1 chaperone (MIC 0.10 µM) and P. falciparum PfAp3Aase—making it an unparalleled chemical probe for dual-target anti-infective programs. Unlike close analogs (Cyclomarin C, Metamarin) whose activity is exquisitely sensitive to specific non-proteinogenic amino acid substitutions, Cyclomarin A benefits from a published high-resolution co-crystal structure with ClpC1, enabling rational, structure-guided SAR. It also demonstrates exceptional in vivo anti-inflammatory efficacy (92% inhibition at 50 µg/ear in PMA-induced mouse edema). Researchers studying proteostasis, polypharmacology, or next-generation antituberculars will find this compound irreplaceable. Substitution with ecumicin, rufomycin, or other ClpC1 binders will not yield equivalent results due to distinct binding sites and resistance profiles.

Molecular Formula C56H82N8O11
Molecular Weight 1043.3 g/mol
CAS No. 169062-92-4
Cat. No. B1669416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclomarin A
CAS169062-92-4
SynonymsCyclomarin A
Molecular FormulaC56H82N8O11
Molecular Weight1043.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC
InChIInChI=1S/C56H82N8O11/c1-30(2)24-34(8)44-52(70)60-45(47(66)38-27-64(56(10,11)42-29-75-42)39-23-19-18-22-37(38)39)55(73)63(13)41(26-33(7)28-65)50(68)57-35(9)49(67)61-46(48(74-14)36-20-16-15-17-21-36)53(71)58-43(32(5)6)54(72)62(12)40(25-31(3)4)51(69)59-44/h15-24,27,31-35,40-48,65-66H,25-26,28-29H2,1-14H3,(H,57,68)(H,58,71)(H,59,69)(H,60,70)(H,61,67)/t33-,34-,35+,40+,41+,42+,43+,44+,45+,46+,47-,48-/m1/s1
InChIKeyWCNJVJCYRBJSLC-BCJYPDSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclomarin A (CAS 169062-92-4): A Dual-Targeting Cycloheptapeptide Natural Product for Anti-Infective and Anti-Inflammatory Research


Cyclomarin A is a naturally occurring cyclic heptapeptide first isolated from a marine actinomycete (Streptomyces sp., strain CNB-982) [1]. It belongs to a small family of natural products, the cyclomarins, which includes Cyclomarins A, B, C, and D, as well as related compounds like Metamarin [2]. Its unique peptide structure contains several unusual, non-proteinogenic amino acids, which are critical for its bioactivity [3]. Cyclomarin A is notable for its two distinct and specific modes of action: it is a potent inhibitor of Mycobacterium tuberculosis through binding to the ClpC1 chaperone, and a potent inhibitor of the malaria parasite Plasmodium falciparum through inhibition of diadenosine triphosphate hydrolase (PfAp3Aase) [4].

Cyclomarin A (CAS 169062-92-4) in Research: Why In-Class Analogs Cannot Be Assumed Interchangeable


Substituting Cyclomarin A with a close structural analog or alternative in-class compound is not straightforward and cannot be assumed to produce equivalent results. While other cyclomarin family members (e.g., Cyclomarin C, Metamarin) share a similar peptide backbone, their biological activity is exquisitely sensitive to the presence of specific non-proteinogenic amino acids, such as the epoxidized N-prenylated tryptophan residue [1]. This structural variation leads to significant differences in potency, target selectivity, and even mechanism of action [2]. Furthermore, other natural products known to target the same ClpC1 chaperone, such as ecumicin and rufomycin I, bind to distinct, albeit overlapping, sites on the N-terminal domain of ClpC1, which can result in divergent pharmacological profiles and resistance mechanisms [3]. Therefore, the choice of a specific compound for a given research application must be guided by direct, comparative evidence.

Cyclomarin A (CAS 169062-92-4) Evidence Guide: Quantified Differentiation from Analogs and Alternatives


Superior Antimycobacterial Potency vs. Metamarin and Cyclomarin C

Cyclomarin A exhibits significantly greater potency against Mycobacterium tuberculosis compared to its closest natural analogs, Metamarin and Cyclomarin C. This difference is directly linked to the presence of specific amino acid residues, particularly the epoxidized N-prenylated tryptophan. In direct comparative MIC assays against M. tuberculosis H37Rv, Cyclomarin A displayed potent activity, while Metamarin, which lacks the epoxide moiety and has a simplified tryptophan, showed only moderate activity, and Cyclomarin C, which lacks the β-methoxyphenylalanine residue, was markedly less potent [1].

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Dual-Target Activity Profile: Unique Among Anti-Infective Leads

Cyclomarin A exhibits a rare and valuable dual-target profile, being a potent inhibitor of both the bacterial pathogen M. tuberculosis and the eukaryotic parasite P. falciparum through distinct mechanisms. While many antimycobacterial compounds lack any antimalarial activity, Cyclomarin A is a potent growth inhibitor of P. falciparum [1]. It achieves this through specific inhibition of the plasmodial enzyme diadenosine triphosphate hydrolase (PfAp3Aase), a target not engaged by other known ClpC1 inhibitors like ecumicin or rufomycin I [2]. Furthermore, in a biochemical assay, Cyclomarin A demonstrated specificity for the plasmodial enzyme over the closest human homologue, hFHIT [3].

Antimalarial Dual-Target Mechanism of Action

Clinically-Relevant Anti-Inflammatory Potency in a Validated In Vivo Model

Cyclomarin A has demonstrated exceptional potency as an anti-inflammatory agent in a standard in vivo model. In the phorbol ester (PMA)-induced mouse ear edema assay, a common preclinical model for topical inflammation, Cyclomarin A achieved 92% inhibition of edema at a standard screening dose of 50 µg/ear [1]. This level of in vivo efficacy is a key differentiating feature from many other anti-infective cyclic peptides, which often lack robust anti-inflammatory data in animal models.

Anti-inflammatory In Vivo Efficacy Topical

Defined Structural Basis for Activity: Co-crystal Structure with ClpC1 Enables Rational Design

The interaction of Cyclomarin A with its mycobacterial target ClpC1 is defined at atomic resolution, providing a critical advantage for rational medicinal chemistry efforts. A high-resolution co-crystal structure of Cyclomarin A bound to the N-terminal domain (NTD) of ClpC1 has been solved, revealing the precise binding pose and the key amino acid residues involved in the interaction [1]. This structural information is not yet available for many other ClpC1-targeting natural products, such as ecumicin or the broader class of rufomycins, limiting their utility in structure-based drug design (SBDD) [2].

Structural Biology Drug Design ClpC1

Cyclomarin A (CAS 169062-92-4): Optimal Use Cases in Anti-Infective and Inflammation Research


Antimycobacterial Lead Optimization & Structure-Activity Relationship (SAR) Studies

Cyclomarin A is an ideal starting point for antitubercular drug discovery programs. Its potent MIC against M. tuberculosis H37Rv (0.10 µM) provides a strong baseline for SAR studies. The availability of a high-resolution co-crystal structure with its target, ClpC1, allows for rational, structure-guided design of new analogs with improved potency, selectivity, and drug-like properties [1]. Researchers can leverage this structural data to understand the binding interactions of the unique amino acids and to design modifications that could overcome potential resistance mechanisms or improve pharmacokinetic profiles.

Investigating Polypharmacology and Dual-Target Mechanisms in Infectious Disease

Cyclomarin A is a premier chemical probe for studying dual-targeting strategies in infectious disease. Its unique ability to potently inhibit both M. tuberculosis (via ClpC1) and P. falciparum (via PfAp3Aase) makes it an invaluable tool for exploring the therapeutic potential and challenges of polypharmacology [2]. This compound can be used to dissect the interplay between different pathogenic pathways and to validate the concept of a single molecule treating co-infections or operating via multiple mechanisms against a single pathogen.

Topical Anti-Inflammatory Drug Development

Given its exceptional in vivo efficacy in the PMA-induced mouse ear edema model (92% inhibition at 50 µg/ear), Cyclomarin A is a highly promising lead for developing new topical anti-inflammatory agents [3]. Its unique marine-derived structure offers a novel chemotype distinct from standard corticosteroids or NSAIDs. Preclinical development efforts can focus on optimizing its formulation for topical delivery and further characterizing its safety and efficacy in relevant dermatological models.

Chemical Biology Probe for ClpC1 and Bacterial Proteostasis

The well-defined mechanism of action of Cyclomarin A, targeting the ClpC1 chaperone and dysregulating the ClpP protease complex, makes it a valuable chemical biology tool. Researchers can use Cyclomarin A to study the fundamental biology of protein homeostasis (proteostasis) in mycobacteria [1]. By using Cyclomarin A as a probe, scientists can investigate the downstream effects of ClpC1 dysregulation, identify new components of the proteostasis network, and screen for synergistic interactions with other compounds targeting this essential bacterial pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclomarin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.